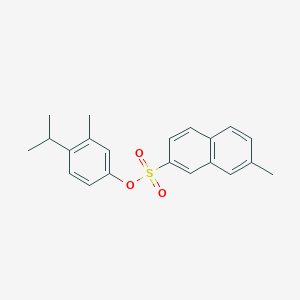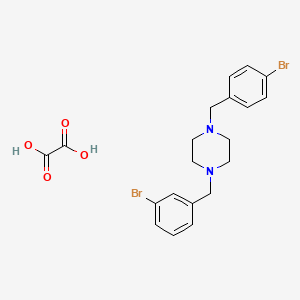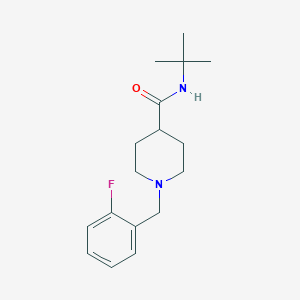
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, also known as IMN, is a chemical compound that has been used in scientific research for its biological and pharmacological properties. It is a sulfonated naphthalene derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in inflammation and pain. It may also work by modulating the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines and prostaglandins in the body. It has also been shown to reduce pain and fever. In addition, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate in lab experiments is its ability to inhibit inflammation and pain. This makes it a useful tool for studying the mechanisms of these processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonated naphthalene derivative that has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor activity. While there are limitations to using this compound in lab experiments, it has potential uses in medicine for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate can be synthesized using various methods. One of the most common methods involves the reaction of 4-isopropyl-3-methylphenol with 7-methyl-2-naphthalenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity and to inhibit the growth of cancer cells. In addition, this compound has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 7-methylnaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3S/c1-14(2)21-10-8-19(12-16(21)4)24-25(22,23)20-9-7-17-6-5-15(3)11-18(17)13-20/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGIENROSWKFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)OC3=CC(=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)




![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)


![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
